1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
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Overview
Description
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the thiophene intermediates: Thiophene rings are synthesized through the Paal-Knorr synthesis or other cyclization reactions.
Coupling reactions: The fluorophenyl and thiophene intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the methanesulfonamide group: This step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the thiophene rings can participate in electron-rich interactions. The methanesulfonamide moiety can form hydrogen bonds with biological targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
- 1-(2-bromophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
- 1-(2-methylphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
Uniqueness
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The combination of the fluorophenyl group with the thiophene rings and methanesulfonamide moiety provides a distinct structural framework that can be leveraged for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S3/c17-14-5-2-1-4-13(14)11-23(19,20)18-16(12-7-9-21-10-12)15-6-3-8-22-15/h1-10,16,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXDPSALIVJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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